dCNP

Description

Structure

3D Structure

Properties

IUPAC Name |

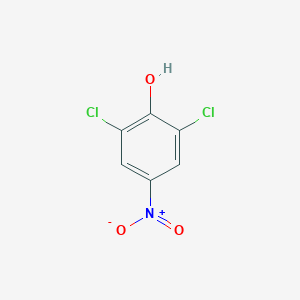

2,6-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGFTWBZNPNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060686 | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-80-4 | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural and Functional Landscape of dCNP: A Modified C-Type Natriuretic Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and function of the synthetic peptide dCNP, a modified C-type natriuretic peptide with significant therapeutic potential. We will delve into its molecular architecture, the intricate signaling pathways it modulates, and the experimental methodologies employed for its synthesis and characterization.

Molecular Structure of this compound

The defining characteristic of this compound is its unique primary structure, which incorporates key modifications to enhance its biological activity and stability.

Primary Structure: Amino Acid Sequence and Modifications

This compound is a chimeric peptide whose amino acid sequence is derived from C-type natriuretic peptide (CNP). A key modification is the N-terminal acylation with a C18 fatty acid (stearic acid), which enhances its binding affinity and prolongs its half-life. The peptide also features a disulfide bond that is crucial for its three-dimensional conformation and biological function.

The complete primary structure of this compound is as follows:

(C18 acid)-Lys-Lys-Lys-Lys-Gly-Gly-Gly-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys

A disulfide bridge is formed between the cysteine residues at positions 13 and 30 (Cys13-Cys30).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C141H248N38O36S3 |

| Molecular Weight | 3147.91 g/mol |

| Amino Acid Sequence | (C18 acid)-KKKKGGGGLSKGCFGLKLDRIGSMSGLGC |

| Disulfide Bridge | Cys13-Cys30 |

Secondary and Tertiary Structure

While an experimentally determined three-dimensional structure of this compound has not been deposited in public databases, its structural characteristics can be inferred from the known structures of other C-type natriuretic peptides. The core of the peptide, constrained by the disulfide bond, typically forms a hairpin-like loop. This loop region is critical for receptor binding and activation. The N-terminal lipidated tail is expected to be flexible and may interact with the cell membrane or receptor complexes. The exact conformation of the full-length peptide in a biological environment would require further investigation using techniques such as NMR spectroscopy or X-ray crystallography.

Signaling Pathways of this compound

This compound exerts its biological effects by interacting with two members of the natriuretic peptide receptor family: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

NPR-B Mediated Signaling: The cGMP Pathway

The primary signaling mechanism of this compound is through the activation of NPR-B, a transmembrane guanylyl cyclase receptor. Binding of this compound to the extracellular domain of NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which then phosphorylate various intracellular proteins, leading to a cascade of cellular responses.

NPR-C Mediated Signaling: A Multifaceted Role

In addition to its role as a clearance receptor that internalizes and degrades natriuretic peptides, NPR-C is also a signaling receptor. Unlike NPR-B, NPR-C is coupled to inhibitory G proteins (Gi). Activation of NPR-C by this compound can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Furthermore, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).

Experimental Protocols

The synthesis and characterization of this compound require specialized techniques in peptide chemistry. Below are representative protocols for the key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of the this compound Backbone

A representative protocol for the synthesis of the this compound peptide backbone is outlined below, based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Table 2: Representative Protocol for Solid-Phase Peptide Synthesis of this compound

| Step | Procedure | Reagents and Conditions |

| 1. Resin Preparation | Swell the Rink Amide resin in N,N-dimethylformamide (DMF). | Rink Amide resin, DMF, 1 hour. |

| 2. First Amino Acid Coupling | Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin. | Fmoc-Cys(Trt)-OH, HBTU/HATU, DIPEA in DMF. |

| 3. Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% piperidine in DMF, 2 x 10 min. |

| 4. Subsequent Amino Acid Couplings | Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence. | Fmoc-amino acid-OH, HBTU/HATU, DIPEA in DMF. Repeat for each amino acid. |

| 5. N-terminal Lipidation | Couple the C18 fatty acid (stearic acid) to the N-terminus of the peptide. | Stearic acid, HBTU/HATU, DIPEA in DMF. |

| 6. Cleavage and Deprotection | Cleave the peptide from the resin and remove the side-chain protecting groups. | Reagent K (TFA/thioanisole/water/phenol/EDT), 2-3 hours. |

| 7. Precipitation and Washing | Precipitate the crude peptide in cold diethyl ether and wash several times. | Cold diethyl ether. |

| 8. Lyophilization | Lyophilize the crude peptide to obtain a powder. |

Disulfide Bond Formation

Formation of the intramolecular disulfide bond is a critical step to ensure the correct folding and biological activity of this compound.

Table 3: Representative Protocol for Disulfide Bond Formation

| Step | Procedure | Reagents and Conditions |

| 1. Dissolution | Dissolve the crude linear peptide in an aqueous buffer at a low concentration to favor intramolecular cyclization. | 0.1 M Tris buffer, pH 8.0-8.5. |

| 2. Oxidation | Allow the disulfide bond to form by air oxidation or by using a mild oxidizing agent. | Stirring in an open flask for 24-48 hours, or addition of H2O2 or K3[Fe(CN)6]. |

| 3. Monitoring | Monitor the reaction progress by HPLC and mass spectrometry. | Reverse-phase HPLC, MALDI-TOF or ESI-MS. |

| 4. Quenching | Quench the reaction by acidification. | Acetic acid or TFA. |

Purification and Characterization

The final this compound product must be purified and thoroughly characterized to ensure its identity and purity.

Table 4: Protocol for Purification and Characterization of this compound

| Step | Procedure | Method and Conditions |

| 1. Purification | Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). | C18 column, water/acetonitrile gradient with 0.1% TFA. |

| 2. Purity Analysis | Assess the purity of the final product by analytical RP-HPLC. | C18 column, water/acetonitrile gradient with 0.1% TFA. |

| 3. Identity Confirmation | Confirm the molecular weight of the purified peptide by mass spectrometry. | MALDI-TOF or ESI-MS. |

| 4. Structural Analysis | Characterize the secondary structure of the peptide. | Circular Dichroism (CD) Spectroscopy. |

| 5. Quantification | Determine the peptide concentration. | Amino acid analysis or UV absorbance at 280 nm (if aromatic residues are present). |

Conclusion

This compound represents a promising therapeutic agent due to its enhanced stability and potent activation of natriuretic peptide receptors. Its unique structure, combining a lipidated N-terminus with a cyclic peptide core, underpins its biological activity. A thorough understanding of its structure, signaling pathways, and the methodologies for its synthesis and characterization is crucial for its further development and application in research and medicine. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of peptide-based drug discovery.

An In-depth Technical Guide to the Mechanism of Action of dCNP in cGMP Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of a modified C-type Natriuretic Peptide, referred to as dCNP, within the cyclic Guanosine Monophosphate (cGMP) signaling pathway. This compound is a novel derivative of the endogenous C-type Natriuretic Peptide (CNP) engineered for enhanced pharmacokinetic properties. This document details the molecular interactions of this compound with its cognate receptor, the subsequent activation of intracellular signaling cascades, and the downstream physiological effects. Methodologies for key experiments are provided, along with quantitative data where available, to facilitate further research and development in this area.

Introduction to this compound and the cGMP Signaling Pathway

C-type natriuretic peptide (CNP) is an endothelial- and fibroblast-derived peptide that plays a crucial role in various physiological processes, including vascular homeostasis and tissue remodeling[1][2]. Its therapeutic potential is often limited by a short in-vivo half-life. To address this, a modified CNP derivative, termed this compound, has been developed with improved pharmacokinetic characteristics[1].

The canonical signaling pathway for CNP, and by extension this compound, is mediated through the activation of the Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase receptor[2][3]. Ligand binding to the extracellular domain of NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cGMP[3]. cGMP, a ubiquitous second messenger, then allosterically activates cGMP-dependent Protein Kinase G (PKG), which in turn phosphorylates a multitude of downstream protein targets, orchestrating a wide range of cellular responses[3]. The signal is attenuated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP[4][5].

The Core Mechanism of Action of this compound

The mechanism of action of this compound in cGMP signaling can be dissected into several key stages:

-

Receptor Dimerization and Activation: Ligand binding is believed to induce or stabilize a dimeric conformation of the NPR-B receptor, which is a critical step for the activation of its intracellular catalytic domain[6][7].

-

Guanylyl Cyclase Activation and cGMP Synthesis: The conformational change in the NPR-B receptor activates its intrinsic guanylyl cyclase activity, leading to an increase in the intracellular concentration of cGMP[1].

-

Activation of Downstream Effectors: The primary downstream effector of cGMP is Protein Kinase G (PKG). The binding of cGMP to the regulatory domains of PKG leads to its activation. Activated PKG then phosphorylates specific serine and threonine residues on a variety of substrate proteins, thereby modulating their activity and triggering downstream cellular responses[3].

-

Signal Termination: The cGMP signal is terminated by the action of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP[4][5].

Quantitative Data

The following tables summarize the available quantitative data for this compound and related components of the cGMP signaling pathway. It is important to note that specific kinetic data for the modified this compound is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Native CNP | Reference |

| Half-life (in vivo) | Improved (specific value not available) | < 3 minutes | [1] |

| Clearance | Reduced (specific value not available) | Rapid | [1] |

Table 2: Receptor Binding and Activation (Reference data for native CNP)

| Parameter | Value | Conditions | Reference |

| NPR-B Binding Affinity (Kd) | ~0.1 - 1 nM | Varies by cell type and assay | [8] |

| cGMP Production (EC50) | ~1 - 10 nM | Varies by cell type and assay | [8] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below. These are synthesized protocols based on established methods in the field.

NPR-B Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the NPR-B receptor.

Methodology:

-

Cell Culture: Culture cells overexpressing the human NPR-B receptor (e.g., HEK293-NPR-B) in appropriate media.

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled CNP analog (e.g., ¹²⁵I-CNP) and varying concentrations of unlabeled this compound (competitor).

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated.

cGMP Production Assay (ELISA)

Objective: To quantify the intracellular cGMP concentration in response to this compound stimulation.

Methodology:

-

Cell Culture and Stimulation: Plate cells expressing NPR-B in a multi-well plate. Starve the cells in serum-free media and then stimulate with varying concentrations of this compound for a defined period. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit.

-

ELISA Procedure:

-

Add cell lysates and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.

-

Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.

-

Incubate the plate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to allow color development.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the cGMP standards. Calculate the cGMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

Protein Kinase G (PKG) Activity Assay

Objective: To measure the activation of PKG in response to this compound-induced cGMP production.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the cGMP assay. Lyse the cells in a suitable buffer and prepare cell extracts.

-

Kinase Reaction:

-

In a microplate, combine the cell extract with a specific PKG substrate peptide and ATP.

-

Incubate to allow for the phosphorylation of the substrate by activated PKG.

-

-

Detection of Phosphorylation:

-

Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The amount of bound antibody can be quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.

-

ADP-Glo™ Kinase Assay: This commercially available assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.

-

-

Data Analysis: Quantify the signal (absorbance, luminescence) and express it as a measure of PKG activity. Compare the activity in this compound-treated cells to untreated controls.

Visualizations

Signaling Pathway Diagram

Caption: this compound binds to NPR-B, activating its guanylyl cyclase domain to produce cGMP, which in turn activates PKG, leading to downstream cellular responses.

Experimental Workflow Diagram

Caption: Workflow for quantifying cGMP levels in response to this compound stimulation using an ELISA-based method.

Conclusion

The modified C-type natriuretic peptide, this compound, represents a promising therapeutic agent due to its enhanced pharmacokinetic profile. Its mechanism of action is centered on the canonical CNP-NPR-B-cGMP signaling pathway. By binding to and activating the NPR-B receptor, this compound elevates intracellular cGMP levels, leading to the activation of PKG and subsequent downstream signaling events. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with its receptor and the precise kinetics of cGMP production to better inform its therapeutic development and application. The experimental protocols and visualizations provided in this guide offer a framework for such future investigations.

References

- 1. Modified C-type natriuretic peptide normalizes tumor vasculature, reinvigorates anti-tumor immunity, and improves solid tumor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Forced homodimerization by site-directed mutagenesis alters guanylyl cyclase activity of natriuretic peptide receptor B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Reduced ability of C-type natriuretic peptide (CNP) to activate natriuretic peptide receptor B (NPR-B) causes dwarfism in lbab−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Decorin N-terminal Peptides (dCNP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decorin (DCN), a prototypical member of the small leucine-rich proteoglycan (SLRP) family, is a crucial component of the extracellular matrix (ECM).[1][2] Primarily known for its role in collagen fibrillogenesis, decorin is increasingly recognized as a multifunctional signaling molecule with significant implications for drug development.[2][3] This technical guide focuses on the discovery, origin, and biological activity of Decorin N-terminal Peptides (dCNP), bioactive fragments derived from the decorin protein. These peptides have emerged as promising therapeutic candidates due to their ability to modulate key signaling pathways, most notably as inhibitors of myostatin, a negative regulator of muscle growth.[1][4]

Discovery and Origin of this compound

The discovery of this compound stems from research into the broader biological functions of decorin beyond its structural role in the ECM. It was observed that the decorin protein could bind to and modulate the activity of various growth factors, including transforming growth factor-beta (TGF-β) and myostatin.[2][5]

Subsequent investigations revealed that decorin is subject to proteolytic processing in the extracellular matrix, leading to the generation of smaller, biologically active peptide fragments.[4][6] Through techniques such as glycoproteomics and mass spectrometry of the human cardiac ECM, specific cleavage sites on the decorin protein core were identified.[4][6] Notably, a cleavage site within the N-terminal region of decorin was found to generate peptides that retain the ability to interact with and inhibit myostatin.[4][6]

The origin of this compound is therefore the N-terminal domain of the full-length decorin protein. This region contains a conserved cysteine-rich motif (CX3CXCX6C) that is crucial for its biological activity, including its interaction with myostatin.[1] The generation of these peptides is a naturally occurring process, representing a physiological mechanism for regulating the bioavailability and activity of growth factors within the tissue microenvironment.

Quantitative Data

The interaction between decorin and its derivatives with myostatin has been quantified in several studies. The following table summarizes key quantitative data for the binding and inhibitory activity of decorin and this compound.

| Compound | Parameter | Value | Species | Assay Method | Reference |

| Full-length Decorin | IC50 (Myostatin Inhibition) | 2.3 x 10-8 M | Not Specified | In vitro bioassay | [1] |

| Full-length Decorin | KD (Myostatin Binding) | 2.02 x 10-8 M | Mouse | Surface Plasmon Resonance | [5] |

| Decorin Core Protein | KD (Myostatin Binding) | 9.36 x 10-9 M | Mouse | Surface Plasmon Resonance | [5] |

| Murine Decorin Peptide (aa 42-71) | Myostatin Inhibition | Dose-dependent | Mouse | Luciferase Reporter Assay | [6] |

| Murine Decorin Peptide (aa 31-71) | Myostatin Inhibition | Less effective than aa 42-71 | Mouse | Luciferase Reporter Assay | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the general steps for the chemical synthesis of a decorin N-terminal peptide, such as the murine decorin peptide (amino acids 42-71), using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids with acid-labile side-chain protecting groups

-

N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker/vortexer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Myostatin Activity Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit myostatin-induced signaling through a SMAD-responsive luciferase reporter.

Materials:

-

HEK293 cells (or other suitable cell line)

-

pGL3(CAGA)12 luciferase reporter plasmid (contains SMAD3-responsive elements)

-

Renilla luciferase plasmid (for transfection control)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant myostatin

-

Synthesized this compound

-

Cell culture medium (e.g., DMEM)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the pGL3(CAGA)12 reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24 hours post-transfection.

-

-

Treatment:

-

Prepare solutions of recombinant myostatin at a fixed concentration (e.g., 2.5 nM) and serial dilutions of the this compound in cell culture medium.

-

Remove the transfection medium from the cells and replace it with the myostatin and this compound solutions. Include controls with myostatin alone and medium alone.

-

Incubate the cells for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly luciferase activity (from the pGL3(CAGA)12 plasmid) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the percentage of myostatin inhibition for each this compound concentration relative to the myostatin-only control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Myostatin Signaling Pathway

Myostatin, a member of the TGF-β superfamily, negatively regulates muscle growth. Its signaling pathway is initiated by the binding of the active myostatin dimer to the ActRIIB (Activin receptor type-IIB). This binding recruits and activates the type I receptor ALK4/5. The activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of genes that inhibit myoblast proliferation and differentiation.

Caption: Myostatin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery

The discovery of this compound followed a systematic workflow common in peptidomics and the identification of bioactive protein fragments.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

Decorin N-terminal peptides (this compound) represent a compelling class of bioactive molecules with therapeutic potential, particularly in the context of muscle wasting disorders. Their discovery highlights the importance of studying the proteolytic processing of extracellular matrix proteins as a source of novel signaling molecules. The well-defined mechanism of action, involving the inhibition of the myostatin-SMAD2/3 pathway, provides a solid foundation for further drug development efforts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working to advance our understanding and application of these promising peptides.

References

- 1. Identification of decorin derived peptides with a zinc dependent anti-myostatin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pivotal Role for Decorin in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decorin is a pivotal effector in the extracellular matrix and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycoproteomics Reveals Decorin Peptides With Anti-Myostatin Activity in Human Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decorin binds myostatin and modulates its activity to muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

The Role of C-Type Natriuretic Peptide in Vascular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-type natriuretic peptide (CNP) is a paracrine and autocrine signaling molecule that plays a pivotal role in the regulation of vascular homeostasis. Produced primarily by endothelial cells, CNP exerts a wide range of effects on the vasculature, including vasodilation, inhibition of smooth muscle cell proliferation, and modulation of endothelial cell function. These actions are mediated through its interaction with specific natriuretic peptide receptors, NPR-B and NPR-C, which trigger distinct downstream signaling cascades. This technical guide provides an in-depth overview of the vascular biology of CNP, with a focus on its signaling pathways, quantitative effects on vascular cells, and detailed experimental protocols for its study. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CNP in cardiovascular diseases.

Introduction

C-type natriuretic peptide (CNP) is the third member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Unlike its endocrine counterparts, CNP functions predominantly as a local regulator within the cardiovascular system[1][2]. It is synthesized and secreted by various cell types, most notably vascular endothelial cells, in response to stimuli such as shear stress and certain cytokines[3]. CNP's multifaceted roles in vascular biology, including the regulation of vascular tone, remodeling, angiogenesis, and inflammation, have positioned it as a promising therapeutic target for a variety of cardiovascular pathologies, including hypertension, atherosclerosis, and restenosis.

CNP Receptors and Signaling Pathways

CNP mediates its biological effects by binding to two distinct cell surface receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

-

NPR-B: This is a guanylyl cyclase-linked receptor. Upon CNP binding, NPR-B catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses[4]. In vascular smooth muscle cells (VSMCs), this pathway leads to vasodilation.

-

NPR-C: Traditionally viewed as a clearance receptor responsible for the internalization and degradation of natriuretic peptides, NPR-C is now recognized to have its own signaling capabilities. It is coupled to G proteins and can modulate intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the Raf-MEK-ERK1/2 cascade.

Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, the primary signaling pathway activated by CNP is through the NPR-B receptor, leading to increased cGMP levels and subsequent vasorelaxation.

Signaling in Endothelial Cells (ECs)

In endothelial cells, CNP signaling is more complex, involving both NPR-B and NPR-C receptors. The NPR-C-mediated pathway, in particular, has been implicated in promoting endothelial cell migration and proliferation through the activation of the ERK1/2 and PI3Kγ/Akt pathways[5].

Quantitative Data on CNP's Vascular Effects

The following tables summarize the quantitative data on the effects of CNP on various aspects of vascular biology.

Table 1: Vasodilatory Effects of CNP

| Parameter | Value | Species/Vessel | Reference |

| pEC50 | 8.5 ± 0.1 | Rat Aorta | |

| pEC50 | 8.9 ± 0.2 | Human Resistance Vessels |

Table 2: Effects of CNP on Vascular Cell Proliferation and Migration

| Effect | Cell Type | Concentration | Result | Reference |

| Inhibition of Proliferation | Rat Aortic Smooth Muscle Cells | 10-8 - 10-6 M | Concentration-dependent inhibition | [6] |

| Promotion of Migration | Human Umbilical Vein Endothelial Cells | 1 pM - 1 µM | Concentration-dependent increase in migration | [5] |

Table 3: Effects of CNP on Intracellular cGMP Levels

| Cell Type | CNP Concentration | Fold Increase in cGMP | Reference |

| Vascular Smooth Muscle Cells | 1 nM | Significant elevation | [7] |

| Human Umbilical Vein Endothelial Cells | 100 nM | ~10-fold increase over basal | [8][9] |

Table 4: Receptor Binding Affinities of CNP

| Receptor | Ligand | Kd (pM) | Reference |

| NPR-B | CNP | 7 | |

| NPR-C | CNP | 10.8 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the vascular effects of CNP.

Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to assess the vasodilatory properties of CNP on isolated arterial segments.

Protocol:

-

Aorta Isolation: Euthanize a rat or mouse and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated physiological salt solution (PSS).

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied[10].

-

Mounting: Mount the aortic rings in conventional organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension[10].

-

Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g[10].

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM)[10].

-

CNP Addition: Once a stable contraction is achieved, add CNP in a cumulative manner to the organ bath, allowing the response to each concentration to stabilize before adding the next.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the pEC50 value.

Endothelial Cell Migration (Scratch Wound Healing) Assay

This in vitro assay is used to assess the effect of CNP on the migration of endothelial cells.

Protocol:

-

Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and grow them to form a confluent monolayer[1][2].

-

Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip[1][2].

-

Washing: Gently wash the wells with fresh medium to remove any detached cells and debris[2].

-

Treatment: Add fresh culture medium containing different concentrations of CNP (e.g., 1 pM to 1 µM) or a vehicle control to the wells[5].

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is a measure of cell migration.

Intracellular cGMP Measurement Assay

This assay is used to quantify the levels of the second messenger cGMP in vascular cells following stimulation with CNP.

Protocol:

-

Cell Culture and Treatment: Culture vascular cells (e.g., VSMCs or ECs) in appropriate culture plates. Treat the cells with CNP at the desired concentrations for a specific time period.

-

Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl. Incubate at room temperature for 20 minutes[5].

-

Sample Preparation: Scrape the cells and homogenize the suspension by pipetting. Centrifuge the lysate to pellet the cell debris. The supernatant can be assayed directly or stored at -20°C.

-

cGMP ELISA: Use a commercially available cGMP ELISA kit. Follow the manufacturer's instructions for the preparation of standards and samples. Typically, the assay involves a competitive binding principle where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cGMP in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the cell lysate.

Role of CNP in Vascular Pathophysiology

Emerging evidence suggests that dysregulation of the CNP signaling pathway is implicated in the pathogenesis of several cardiovascular diseases.

-

Atherosclerosis: CNP has been shown to exert anti-atherogenic effects by inhibiting VSMC proliferation and migration, reducing inflammation, and promoting endothelial regeneration.

-

Hypertension: By acting as a potent vasodilator, CNP contributes to the local regulation of blood pressure. Impaired CNP signaling may lead to endothelial dysfunction and increased vascular resistance.

-

Restenosis: Following vascular injury, such as after angioplasty, the anti-proliferative and pro-migratory effects of CNP on VSMCs and ECs, respectively, may help to prevent neointimal hyperplasia and restenosis.

Therapeutic Potential and Future Directions

The diverse and beneficial effects of CNP on the vasculature make it an attractive therapeutic target for the treatment of cardiovascular diseases. The development of stable CNP analogs and drugs that enhance endogenous CNP signaling are promising avenues for future research. Further investigation into the intricate signaling networks regulated by CNP will undoubtedly unveil new therapeutic opportunities for a wide range of vascular disorders.

Conclusion

C-type natriuretic peptide is a critical regulator of vascular homeostasis, exerting a plethora of protective effects on the blood vessel wall. Its ability to induce vasodilation, inhibit smooth muscle cell proliferation, and promote endothelial cell function underscores its therapeutic potential. The detailed information on its signaling pathways, quantitative effects, and experimental protocols provided in this guide is intended to facilitate further research and development in this exciting field. A deeper understanding of the vascular biology of CNP will be instrumental in harnessing its therapeutic benefits for the prevention and treatment of cardiovascular diseases.

References

- 1. CNPY2 governs PDGF‑BB‑treated vascular smooth muscle cell proliferation, migration and phenotypic transformation via the Akt/mTOR/GSK‑3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Auto/Paracrine C-Type Natriuretic Peptide/Cyclic GMP Signaling Prevents Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. Inhibition of the proliferation of smooth muscle cells from human coronary bypass vessels by vasonatrin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of vascular smooth muscle cell proliferation in vitro and in vivo by c-myc antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Cyclic GMP Complete ELISA Kit (ab133052) | Abcam [abcam.com]

An In-depth Technical Guide to the Biological Functions of the NPR-B and NPR-C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological functions of the Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting these receptors. This document delves into their signaling pathways, ligand interactions, and the experimental methodologies used to study their functions.

Introduction to Natriuretic Peptide Receptors B and C

The natriuretic peptide system plays a crucial role in cardiovascular and renal homeostasis. This system comprises a family of structurally related peptides, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert their effects by binding to specific cell surface receptors, primarily the Natriuretic Peptide Receptors A (NPR-A), B (NPR-B), and C (NPR-C). While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate their effects through the production of cyclic guanosine monophosphate (cGMP), NPR-C has a distinct structure and signaling mechanism.[1]

NPR-B , also known as guanylyl cyclase-B (GC-B), is preferentially activated by CNP.[2][3] Its activation leads to the generation of intracellular cGMP, a second messenger that orchestrates a variety of physiological responses, including vasodilation and inhibition of cell proliferation.[4]

NPR-C , historically known as the "clearance receptor," is responsible for the removal of natriuretic peptides from circulation through receptor-mediated internalization and degradation.[2] However, emerging evidence has revealed that NPR-C also possesses signaling capabilities, coupling to inhibitory G proteins (Gi) to modulate intracellular cyclic adenosine monophosphate (cAMP) levels and activate other signaling cascades.[5][6] NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity.[6]

Quantitative Data on Ligand Binding Affinities

The affinity of natriuretic peptides for NPR-B and NPR-C is a critical determinant of their biological activity. The following tables summarize the dissociation constants (Kd) for the binding of various ligands to these receptors.

| Ligand | Receptor | Species | Kd (nM) | Reference(s) |

| CNP | NPR-B | Human | ~0.007 | [7] |

| ANP | NPR-B | Human | ~5.4 | [7] |

| BNP | NPR-B | Human | ~30 | [7] |

| ANP | NPR-B | Bovine | ~0.3 | [8] |

| BNP | NPR-B | Bovine | ~0.3 | [8] |

| Ligand | Receptor | Species | Kd (pM) | Reference(s) |

| ANP | NPR-C | Human/Rat | 10 - 140 | [7] |

| CNP | NPR-C | Human/Rat | 10 - 140 | [7] |

| BNP | NPR-C | Human/Rat | >140 | [7] |

Signaling Pathways

The signaling mechanisms of NPR-B and NPR-C are fundamentally different, leading to distinct downstream physiological effects.

NPR-B Signaling Pathway

Activation of NPR-B by its primary ligand, CNP, triggers its intrinsic guanylyl cyclase activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, resulting in a cascade of cellular responses.

References

- 1. Natriuretic peptide receptors and the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective activation of the B natriuretic peptide receptor by C-type natriuretic peptide (CNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NPRB agonists and how do they work? [synapse.patsnap.com]

- 5. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Brain and atrial natriuretic peptides bind to common receptors in brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular effects of a derivative of C-type natriuretic peptide (dCNP) on the expression of genes centrally involved in the cellular response to hypoxia. A growing body of evidence suggests that this compound can modulate the tumor microenvironment by normalizing vasculature, which is intrinsically linked to oxygen levels and the expression of hypoxia-inducible factors. This document provides a detailed summary of key quantitative data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: this compound and the Hypoxic Tumor Microenvironment

C-type natriuretic peptide (CNP) is a paracrine regulator involved in a variety of physiological processes, including vascular homeostasis and bone growth[1][2]. Unlike its endocrine counterparts, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP acts locally and has a primary role in the cardiovascular system[1][3]. Recent research has focused on a modified derivative of CNP, termed this compound, for its potential therapeutic applications in oncology.

Solid tumors are often characterized by a hypoxic microenvironment, a state of low oxygen that arises from abnormal and dysfunctional blood vessel formation[4]. This hypoxia triggers a cascade of adaptive responses, primarily mediated by hypoxia-inducible factors (HIFs), such as HIF-1α and HIF-2α[5][6]. These transcription factors regulate a host of genes involved in angiogenesis, cell survival, and metabolism, ultimately contributing to tumor progression and therapeutic resistance[5][7][8]. One of the key targets of HIF-1α is the vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis[1]. The interplay between these molecules creates a complex signaling network that sustains tumor growth.

Recent studies have demonstrated that this compound can counteract the detrimental effects of the hypoxic tumor microenvironment. By promoting the formation of more functional and organized blood vessels, this compound can alleviate tumor hypoxia and, consequently, modulate the expression of hypoxia-related genes[4]. This guide delves into the specifics of these molecular changes.

Quantitative Effects of this compound on Hypoxia and Angiogenesis-Related Gene Expression

Treatment with this compound has been shown to significantly alter the gene expression profile within the tumor microenvironment. A key study demonstrated that this compound administration in mouse models of colon (MC38) and pancreatic (PDAC MH6419c5) adenocarcinoma led to a downregulation of hypoxia-inducible transcription factors and a concurrent upregulation of genes associated with angiogenesis[4]. The following tables summarize the quantitative PCR validation of these findings.

Table 1: Effect of this compound on the Expression of Hypoxia-Inducible Transcription Factors in MC38 Tumors [4]

| Gene | Treatment | Relative Expression (Fold Change) |

| HIF1α | This compound | Decreased |

| HIF2α | This compound | Decreased |

Table 2: Effect of this compound on the Expression of Angiogenesis-Associated Genes in MC38 Tumors [4]

| Gene | Treatment | Relative Expression (Fold Change) |

| Angpt1 | This compound | Upregulated |

| Vegfr2 | This compound | Upregulated |

| Fgf1 | This compound | Upregulated |

Note: The source material qualitatively describes the changes as "decreased" or "upregulated" in the context of quantitative PCR validation of RNA sequencing data. Specific fold-change values were not provided in the cited text.

Experimental Protocols

The following methodologies were employed to ascertain the effects of this compound on gene expression within tumor tissues.

Animal Models and this compound Treatment

-

Tumor Models: Subcutaneous MC38 colon adenocarcinoma tumors in C57BL/6J mice and PDAC MH6419c5 pancreatic adenocarcinoma tumors were utilized[4].

-

Treatment Regimen: Mice bearing MC38 tumors were treated with either a vehicle control or this compound. Treatment commenced 7 days after tumor inoculation and consisted of subcutaneous injections of 0.3 mg/kg of this compound for 10 consecutive days[4].

Gene Expression Analysis

-

RNA Sequencing: A global analysis of differentially expressed genes in MC38 tumors from both vehicle- and this compound-treated mice was performed using RNA sequencing[4].

-

Quantitative PCR (qPCR): To validate the findings from the RNA sequencing data, quantitative PCR was performed on tumor tissues. This technique allowed for the specific measurement of the relative expression levels of HIF1α, HIF2α, Angpt1, Vegfr2, and Fgf1[4].

Signaling Pathways and Experimental Workflow

The molecular interactions underlying the effects of this compound on hypoxia-related gene expression are multifaceted. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating these phenomena.

Discussion and Future Directions

The available data strongly indicate that this compound can modulate the tumor microenvironment by reducing hypoxia and altering the expression of key hypoxia-related and angiogenic genes. The downregulation of HIF1α and HIF2α suggests a significant reduction in the hypoxic signaling cascade, which is a critical driver of tumor progression and resistance to therapy[4]. Concurrently, the upregulation of Angpt1, Vegfr2, and Fgf1 points towards a more normalized and functional tumor vasculature, which can improve the delivery of therapeutic agents and enhance anti-tumor immune responses[4].

Interestingly, there exists a potential feedback loop where VEGF, a downstream target of HIF-1α, has been shown to suppress the secretion of CNP from endothelial cells[9]. By reducing HIF-1α levels, this compound may indirectly alleviate this suppression, further contributing to the normalization of the tumor microenvironment.

Future research should aim to elucidate the precise molecular mechanisms by which the this compound-activated cGMP-PKG signaling pathway leads to vascular normalization. A more detailed quantitative analysis of gene and protein expression changes over a time course of this compound treatment would provide a deeper understanding of the kinetics of this process. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer therapies that are hindered by hypoxia, such as radiation and certain chemotherapies, represents a promising avenue for clinical translation.

References

- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-type natriuretic peptide co-ordinates cardiac structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modified C-type natriuretic peptide normalizes tumor vasculature, reinvigorates anti-tumor immunity, and improves solid tumor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia and Oxygen-Sensing Signaling in Gene Regulation and Cancer Progression [mdpi.com]

- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Targeting hypoxia signaling pathways in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of hypoxia-related gene expression as a potential approach for clinical outcome prediction in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular endothelial growth factor suppresses C-type natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Anti-Fibrotic Activity of Decorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, is a hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. A key mediator of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Decorin (DCN), a small leucine-rich proteoglycan, has emerged as a promising anti-fibrotic agent due to its ability to directly interact with and neutralize TGF-β, thereby inhibiting its pro-fibrotic effects. This technical guide summarizes the initial studies on the anti-fibrotic activity of decorin, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Decorin on Fibrotic Markers

The following tables summarize the quantitative data from various studies investigating the anti-fibrotic effects of decorin. These studies demonstrate decorin's ability to reduce the expression of key fibrotic markers and inhibit pro-fibrotic signaling pathways in different experimental models.

Table 1: In Vivo Efficacy of Decorin in Animal Models of Fibrosis

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Bleomycin-induced pulmonary fibrosis (hamster) | Intratracheal Decorin | Lung Hydroxyproline | ~25% reduction vs. Bleomycin + PBS | [1] |

| Spontaneously Hypertensive Rats (cardiac fibrosis) | rAAV-Decorin gene delivery | Cardiac Collagen Content | Significantly reduced | [2] |

| Rat Osteomyelitis Model (muscle scarring) | Decorin injection | Collagen I expression | Significantly downregulated vs. osteomyelitis group | |

| Murine model of lung fibrosis | Adenoviral vector with human decorin (AdDec) | Lung Hydroxyproline | ~36% reduction vs. Bleomycin + control virus | [3] |

Table 2: In Vitro Efficacy of Decorin in Cell Culture Models of Fibrosis

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Human Cardiac Fibroblasts | Exogenous Decorin + TGF-β | Collagen Production | Significantly decreased (p < 0.03) | [4] |

| Hypertrophic Scar Fibroblasts | Recombinant Human Decorin + TGF-β1 | α-SMA expression | Inhibited | [5] |

| Human Lung Myofibroblast (MRC-5) | Forced expression of decorin | α-SMA expression | Suppressed | [6] |

| Human Peritoneal Mesothelial Cells | Decorin gene-silencing + TGF-β1 | Fibronectin expression | Significantly increased | [7] |

| Murine Optic Nerve Astrocytes | 25 nM Decorin | TGF-β1 mRNA expression | ~44% reduction | [8] |

| Murine Optic Nerve Astrocytes | 25 nM Decorin | Collagen IV mRNA expression | ~75% reduction | [8] |

Table 3: Effect of Decorin on TGF-β/Smad Signaling Pathway Components

| Experimental Model | Treatment | Protein Analyzed | Result | Reference |

| Spontaneously Hypertensive Rats | rAAV-Decorin gene delivery | Phosphorylated Smad2 | Markedly reduced | [2] |

| Human Myocardial Tissue (post-LVAD) | Mechanical Circulatory Support (inducing decorin) | Phosphorylated SMAD2 | Inactivated (p < 0.02) | [4] |

| Rat Osteomyelitis Model | Decorin injection | Phosphorylated Smad2 | Significantly downregulated | |

| Rat Osteomyelitis Model | Decorin injection | Phosphorylated Smad3 | Significantly downregulated | |

| Human Mesangial Cells | Decorin | Phosphorylation of Smad2 at Ser-240 | Induced | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of decorin's anti-fibrotic activity.

Bleomycin-Induced Pulmonary Fibrosis in Rats

This protocol describes the induction of pulmonary fibrosis in rats using bleomycin, a common model to study the efficacy of anti-fibrotic agents like decorin.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Bleomycin sulfate (sterile, for injection)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Intratracheal instillation device (e.g., cannula or microsprayer)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Anesthesia: Anesthetize the rats using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached by monitoring reflexes.

-

Bleomycin Administration:

-

Prepare a fresh solution of bleomycin in sterile saline at a concentration of 2.5 mg/kg body weight.

-

Position the anesthetized rat in a supine position on a surgical board.

-

Visualize the trachea through a small incision in the neck or by using a laryngoscope.

-

Carefully insert the cannula or microsprayer into the trachea.

-

Instill a single dose of the bleomycin solution directly into the lungs. A saline-treated group should be included as a control.[10][11]

-

-

Post-Procedure Care:

-

Monitor the rats closely until they have fully recovered from anesthesia.

-

Provide appropriate post-operative care, including analgesics if necessary.

-

-

Decorin Treatment (Example):

-

Administer decorin or a control vehicle (e.g., saline) via the desired route (e.g., intravenous, intraperitoneal, or intratracheal) at specified time points post-bleomycin induction.

-

-

Endpoint Analysis:

-

At a predetermined time point (e.g., 14 or 28 days post-bleomycin), euthanize the rats.

-

Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content).[12]

-

Isolation and Culture of Primary Cardiac Fibroblasts

This protocol outlines the isolation and culture of primary cardiac fibroblasts from neonatal murine hearts, which are crucial for in vitro studies of cardiac fibrosis.[13][14][15][16][17]

Materials:

-

Neonatal mouse pups (1-3 days old)

-

70% Ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Digestion buffer (e.g., Collagenase Type II in Hank's Balanced Salt Solution)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

Cell culture flasks/plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanasia and Heart Extraction:

-

Euthanize neonatal pups according to approved animal protocols.

-

Spray the chest with 70% ethanol.

-

Aseptically open the chest cavity and excise the hearts.

-

-

Tissue Preparation:

-

Wash the hearts in ice-cold sterile PBS to remove excess blood.

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a tube containing digestion buffer.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes), or perform sequential digestions.

-

-

Cell Isolation:

-

After digestion, triturate the tissue suspension gently to release the cells.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

-

Centrifuge the filtered cell suspension to pellet the cells.

-

-

Plating and Culture:

-

Resuspend the cell pellet in fibroblast growth medium.

-

Plate the cells into culture flasks or plates.

-

Incubate at 37°C in a 5% CO2 incubator.

-

Cardiac fibroblasts will adhere to the plastic surface. Non-adherent cells (including cardiomyocytes) can be removed by changing the medium after a few hours or the next day.

-

-

Fibroblast Purification:

-

Fibroblasts will proliferate and can be passaged upon reaching confluence. The population will become progressively enriched with fibroblasts over several passages.

-

Characterize the fibroblast population by morphology and immunofluorescence staining for fibroblast-specific markers (e.g., vimentin) and absence of cardiomyocyte (e.g., troponin T) or endothelial cell (e.g., CD31) markers.

-

Western Blotting for Phosphorylated Smad2 (pSmad2)

This protocol details the detection of phosphorylated Smad2, a key downstream effector of TGF-β signaling, by Western blotting.[18][19][20][21]

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against pSmad2

-

Primary antibody against total Smad2 (for loading control)

-

Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against pSmad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane again several times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of the bound antibodies and re-probed with antibodies against total Smad2 and a housekeeping protein for normalization.

-

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol describes the detection and localization of Collagen I in paraffin-embedded kidney sections, a key marker of renal fibrosis.[22][23][24][25]

Materials:

-

Formalin-fixed, paraffin-embedded kidney tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against Collagen I

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

-

Peroxidase Blocking:

-

Incubate the sections with hydrogen peroxide solution to quench endogenous peroxidase activity.

-

-

Blocking:

-

Block non-specific binding sites by incubating the sections with a blocking solution.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody against Collagen I overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Incubate the sections with a biotinylated secondary antibody.

-

-

Signal Amplification:

-

Incubate the sections with the ABC reagent.

-

-

Visualization:

-

Develop the color by incubating the sections with the DAB substrate-chromogen solution. Collagen I will appear as a brown precipitate.

-

-

Counterstaining:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount the coverslips using a permanent mounting medium.

-

Mandatory Visualizations

Signaling Pathway of Decorin's Anti-Fibrotic Activity

Caption: Decorin inhibits fibrosis by binding to TGF-β, preventing its interaction with its receptor and subsequent phosphorylation of Smad2/3, leading to reduced transcription of pro-fibrotic genes.

Experimental Workflow for In Vivo Anti-Fibrotic Drug Testing

Caption: A generalized workflow for evaluating the anti-fibrotic efficacy of a compound like decorin in a preclinical animal model.

Logical Relationship of Decorin's Mechanism of Action

References

- 1. Antifibrotic effect of decorin in a bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decorin gene delivery inhibits cardiac fibrosis in spontaneously hypertensive rats by modulation of transforming growth factor-beta/Smad and p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient transgene expression of decorin in the lung reduces the fibrotic response to bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decorin-mediated transforming growth factor-beta inhibition ameliorates adverse cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinant human decorin inhibits TGF-beta1-induced contraction of collagen lattice by hypertrophic scar fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of decorin on the expression of alpha-smooth muscle actin in a human myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-fibrotic effect of decorin in peritoneal dialysis and PD-associated peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Decorin suppresses transforming growth factor-beta-induced expression of plasminogen activator inhibitor-1 in human mesangial cells through a mechanism that involves Ca2+-dependent phosphorylation of Smad2 at serine-240 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of a Rat Model of Pulmonary Fibrosis [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 13. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis | Semantic Scholar [semanticscholar.org]

- 15. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [en.bio-protocol.org]

- 16. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

- 18. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 19. bio-rad.com [bio-rad.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]

- 24. urmc.rochester.edu [urmc.rochester.edu]

- 25. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of C-type Natriuretic Peptide with Cytotoxic T Lymphocytes and Natural Killer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interplay between signaling molecules and the immune system presents a fertile ground for novel therapeutic interventions in oncology and autoimmune diseases. C-type natriuretic peptide (CNP), a member of the natriuretic peptide family, and its specific receptor, Natriuretic Peptide Receptor 2 (NPR2), have been traditionally investigated for their roles in cardiovascular homeostasis and bone growth. However, emerging evidence points towards a potential, yet underexplored, role in the modulation of the immune response. This technical guide delves into the current understanding of the interaction between CNP and two critical components of the cytotoxic immune response: Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells. By examining the expression of NPR2 on these lymphocytes and drawing parallels from the effects of related natriuretic peptides, we explore the hypothetical signaling pathways and potential functional consequences of CNP engagement. This document aims to provide a comprehensive resource, complete with detailed experimental methodologies and data summaries, to catalyze further research into the immunomodulatory properties of CNP and its derivatives.

Introduction to CTLs and NK Cells